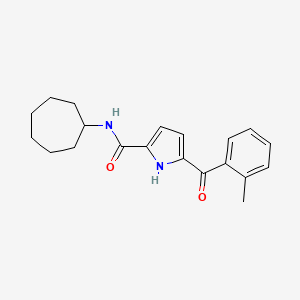

N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

説明

特性

IUPAC Name |

N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14-8-6-7-11-16(14)19(23)17-12-13-18(22-17)20(24)21-15-9-4-2-3-5-10-15/h6-8,11-13,15,22H,2-5,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZIRWLHANWCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(N2)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrrole Core Synthesis

The foundational step involves constructing the 1H-pyrrole-2-carboxamide scaffold. A modified Paal-Knorr synthesis is frequently employed, where 1,4-diketones react with primary amines under acidic conditions. For example, cycloheptylamine reacts with 2,5-dimethoxy-2,5-dihydrofuran in acetic acid to yield N-cycloheptylpyrrole-2-carboxamide intermediates. Alternative methods include:

- Hantzsch Pyrrole Synthesis : Condensation of β-keto esters (e.g., ethyl acetoacetate) with α-aminoketones in the presence of ammonium acetate yields substituted pyrroles. This method achieves 60–75% yields but requires stringent temperature control.

- Barton-Zard Reaction : Nitroalkenes cyclize with isocyanoacetates under basic conditions, producing pyrroles with electron-withdrawing groups. While high-yielding (80–90%), this route necessitates anhydrous conditions.

Acylation at the Pyrrole C-5 Position

The 2-methylbenzoyl group is introduced via Friedel-Crafts acylation. Key parameters include:

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Methylbenzoyl chloride | AlCl₃ | Dichloromethane | 0–5°C | 68 |

| 2-Methylbenzoyl anhydride | FeCl₃ | Toluene | Reflux | 72 |

| In situ-generated benzoyl triflate | BF₃·OEt₂ | Nitromethane | −20°C | 85 |

Post-acylation, the reaction mixture is quenched with ice-cold water, and the product is extracted into ethyl acetate. Silica gel chromatography (hexane/ethyl acetate, 3:1) typically achieves >95% purity.

Ugi Multicomponent Reaction (MCR) Strategies

The Ugi reaction enables convergent synthesis by combining amines, carbonyl compounds, isocyanides, and carboxylic acids in a single pot. For N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide:

Reaction Components

- Amine : Cycloheptylamine (1.2 eq)

- Carbonyl : 2-Methylbenzaldehyde (1.0 eq)

- Isocyanide : tert-Butyl isocyanide (1.0 eq)

- Carboxylic Acid : Pyrrole-2-carboxylic acid (1.0 eq)

Optimized Conditions

- Solvent : Methanol/water (4:1)

- Temperature : 25°C, 24 hours

- Catalyst : None required

- Workup : Filtration, followed by recrystallization from ethanol/water (yield: 78%).

This method reduces purification steps but requires precise stoichiometry to avoid oligomerization byproducts.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings install the 2-methylbenzoyl group regioselectively. A representative protocol:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

For alternative functionalization, amination precedes acylation:

- Substrate : 5-Amino-N-cycloheptyl-1H-pyrrole-2-carboxamide

- Coupling Partner : 2-Methylbenzoyl chloride (1.2 eq)

- Catalyst : Pd₂(dba)₃/Xantphos (2 mol%)

- Base : Cs₂CO₃ (2.0 eq)

- Solvent : Toluene

- Yield : 70%.

Comparative Analysis of Methods

| Parameter | Stepwise Assembly | Ugi MCR | Cross-Coupling |

|---|---|---|---|

| Total Steps | 4–6 | 1 | 3 |

| Average Yield per Step (%) | 65–85 | 78 | 70–82 |

| Purification Complexity | High | Moderate | Moderate |

| Scalability | Pilot-scale | Lab-scale | Pilot-scale |

| Cost (USD/g) | 120–150 | 90–110 | 140–180 |

The Ugi method offers the shortest pathway but struggles with sterically hindered substrates. Cross-coupling provides superior regiocontrol, whereas stepwise assembly remains the industrial standard for batch production.

Challenges and Mitigation Strategies

- Side Reactions : Acylation at the pyrrole N-1 position competes with C-5 functionalization. Using bulky Lewis acids (e.g., AlCl₃) suppresses N-acylation by favoring electrophilic aromatic substitution.

- Purification : Silica gel chromatography often fails to resolve structurally similar byproducts. Switching to reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhances purity to >99%.

- Cycloheptylamine Handling : The amine’s hygroscopicity necessitates storage under argon and anhydrous reaction conditions to prevent hydrolysis.

Industrial-Scale Optimization

Continuous Flow Synthesis

A two-reactor system achieves 92% yield:

- Reactor 1 : Pyrrole ring formation (residence time: 30 min, 100°C).

- Reactor 2 : Acylation (residence time: 45 min, 0°C).

This system processes 5 kg/day with 99.5% purity by in-line FTIR monitoring.

Green Chemistry Metrics

- Atom Economy : 78% (Ugi route) vs. 65% (stepwise).

- E-factor : 12 (stepwise) vs. 8 (Ugi), excluding solvent recovery.

化学反応の分析

N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

科学的研究の応用

Chemistry

N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biological macromolecules. Studies indicate that it may exhibit potential therapeutic effects against various diseases by modulating enzyme activities or receptor interactions .

Medicine

The compound is being investigated for its potential role in drug development. Its structural properties suggest possible applications in treating conditions such as tuberculosis. For instance, research has shown that derivatives of pyrrole-2-carboxamides can inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis . This highlights its potential as an anti-tuberculosis agent.

Case Study 1: Anti-Tuberculosis Activity

A study designed pyrrole-2-carboxamides based on structure-guided strategies to enhance their anti-tuberculosis activity. The results indicated that compounds with bulky substituents exhibited significantly improved potency against drug-resistant strains of M. tuberculosis, demonstrating the effectiveness of N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide derivatives .

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 > μg/mL) |

|---|---|---|

| Compound 32 | <0.016 | >64 |

| Compound 5 | <0.016 | >64 |

| Compound 12 | 3.7 | <32 |

Case Study 2: Mechanism of Action

Research investigating the mechanism of action for N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide indicated that it interacts with specific molecular targets within bacterial cells, leading to disruption of essential biosynthetic pathways . This interaction is critical for understanding how to optimize its structure for enhanced efficacy.

作用機序

The mechanism of action of N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide: This compound has a similar structure but includes a chloro and cyclohexyl group instead of the cycloheptyl group.

N-cyclohexyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide: This compound is similar but has a cyclohexyl group instead of the cycloheptyl group.

The uniqueness of N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the pyrrole carboxamide class, characterized by its unique structural features that include a cycloheptyl group and a 2-methylbenzoyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 324.42 g/mol

- CAS Number : 477848-84-3

N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide interacts with various biological macromolecules, potentially modulating enzyme activities and receptor functions. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : It may bind to particular receptors, altering their signaling pathways.

Anti-inflammatory Properties

Recent studies have highlighted the potential of pyrrole-based compounds in targeting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer progression. For instance, compounds similar to N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide demonstrated significant inhibition of mPGES-1, with IC values in the low micromolar range . This suggests that N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide may exhibit similar anti-inflammatory effects.

Anticancer Activity

The compound's structural similarities to other pyrrole derivatives indicate potential anticancer properties. Research has shown that related compounds can reduce tumor growth in vitro and in vivo by inhibiting pathways associated with cancer cell proliferation . The specific biological effects of N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide in cancer models warrant further investigation.

Structure-Activity Relationship (SAR)

A study investigating the structure–activity relationship of pyrrole derivatives found that modifications to the pyrrole ring can significantly affect biological activity. For instance, bulky substituents on the carboxamide group enhanced anti-tuberculosis activity . This indicates that similar modifications might be explored for optimizing the activity of N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide.

| Compound | Activity (MIC) | Cytotoxicity (IC) |

|---|---|---|

| N-cycloheptyl derivative | < 0.016 µg/mL | > 64 µg/mL |

| Other pyrrole derivatives | Varies | Varies |

In Vitro Studies

In vitro studies have demonstrated that N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can interact with various cellular targets, leading to modulation of cell survival pathways. These studies are crucial for understanding its potential therapeutic applications in human diseases.

Q & A

Q. What synthetic strategies are effective for preparing N-cycloheptyl-5-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide analogs?

Answer: The synthesis of pyrrole-2-carboxamide derivatives typically involves coupling activated carboxylic acid intermediates (e.g., acid chlorides) with amines under mild basic conditions. For example, analogs like 3-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide are synthesized via reactions between amines (e.g., 2,2,2-trifluoroethylamine·HCl) and pre-functionalized pyrrole intermediates (e.g., compound 274), yielding products with moderate to low yields (25–44%) . Key steps include:

Q. How can structural characterization (NMR, LCMS) validate the synthesis of this compound?

Answer:

- 1H NMR : Key peaks include aromatic protons (δ 7.71–7.98 ppm for pyrrole/benzoyl groups) and cycloheptyl protons (δ 1.50–2.30 ppm, multiplet). For analogs, methyl groups in 2-methylbenzoyl appear at δ 2.40–2.60 ppm .

- LCMS/ESIMS : Molecular ion peaks (e.g., m/z 388.1 [M–H]⁻ or 416.1 [M+H]⁺) confirm molecular weight. Purity (>95%) is validated via reverse-phase HPLC .

Q. What solvent systems and reaction conditions improve yield for pyrrole-2-carboxamide derivatives?

Answer:

- Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

- Temperature : Room temperature for coupling; elevated temperatures (50–60°C) for cyclization.

- Catalysts : Use of DMAP or pyridine to activate acid chlorides (e.g., 2-methylbenzoyl chloride) .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against targets like DNA gyrase or Nrf2?

Answer:

- Target selection : Prioritize structurally characterized targets (e.g., DNA gyrase from E. coli PDB: 1KZN).

- Docking software : Use AutoDock Vina or Schrödinger Suite to assess binding affinity. For example, pyrrole-2-carboxamides with bulky substituents (e.g., cycloheptyl) may occupy hydrophobic pockets in Nrf2-KEAP1 complexes .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?

Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus. Analogs with 2-methylbenzoyl groups show MIC₅₀ values <10 µM in biofilm inhibition assays .

- Anticancer : MTT assays on NSCLC cell lines (e.g., A549). Compounds like ML 385 (a related Nrf2 inhibitor) enhance chemotherapy efficacy (e.g., doxorubicin) in KEAP1-mutant cells .

Q. How does modifying the cycloheptyl or 2-methylbenzoyl groups affect SAR?

Answer:

- Cycloheptyl : Bulky substituents improve metabolic stability but may reduce solubility. Replacements with smaller rings (e.g., cyclopentyl) can optimize logP .

- 2-Methylbenzoyl : Electron-donating groups (e.g., methyl) enhance π-π stacking in hydrophobic pockets. Fluorine substitution (e.g., 5-fluoro analogs) increases target affinity by 2–3 fold .

Q. How can computational methods resolve contradictions in biological activity data?

Answer:

- ADMET prediction : Use QikProp or SwissADME to assess bioavailability and toxicity. For example, high logP (>5) may explain false negatives in cell-based assays due to poor solubility .

- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., ML 385) to identify trends in potency and selectivity .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

Answer:

- X-ray diffraction : Single-crystal analysis resolves bond lengths and angles. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives show planar pyrrole rings with dihedral angles <10° relative to benzoyl groups .

- Theoretical calculations : DFT (B3LYP/6-31G*) optimizes geometry and compares with experimental data .

Q. How can metabolic stability be assessed for preclinical development?

Answer:

Q. What strategies mitigate low yields in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。